molecular formula C22H22N2O4 B2855040 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one CAS No. 325471-62-3

3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one

Cat. No. B2855040
CAS RN: 325471-62-3
M. Wt: 378.428
InChI Key: QZHFEPJMDOSPMF-UHFFFAOYSA-N
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Description

3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one, commonly known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 has been shown to promote tissue healing, reduce inflammation, and improve overall health outcomes in animal studies.

Scientific Research Applications

Antimicrobial Activity

A study by Mandala et al. (2013) focused on the synthesis of novel compounds closely related to 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one. These compounds demonstrated significant antibacterial and antifungal activities, comparable to standard treatments, as confirmed by in vitro testing and further supported by molecular docking studies with specific proteins, suggesting potential applications in developing new antimicrobial agents (Mandala et al., 2013).

Synthesis of 4H-pyran Derivatives

Niknam et al. (2013) utilized silica-bonded N-propylpiperazine sodium n-propionate as an effective solid base catalyst for synthesizing a range of 4H-benzo[b]pyran derivatives, including structures similar to 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one. This method highlights the compound's role in facilitating the preparation of these derivatives, essential in various chemical and pharmaceutical applications due to their biological activities (Niknam et al., 2013).

properties

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-27-18-7-8-20-17(13-18)14-19(22(26)28-20)21(25)24-11-9-23(10-12-24)15-16-5-3-2-4-6-16/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHFEPJMDOSPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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